molecular formula C9H5ClFNO2 B6278776 6-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-09-3

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B6278776
CAS RN: 169674-09-3
M. Wt: 213.6
InChI Key:
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Description

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid (6-CFICA) is a fluorinated indole carboxylic acid that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 6-CFICA is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticonvulsants. It is also used as an intermediate in the synthesis of other compounds, such as indole derivatives, oxazolidinones, and imidazolones. 6-CFICA has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is thought to bind to the MAO enzyme, preventing it from breaking down these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce a variety of effects, such as increased alertness and improved mood.
Biochemical and Physiological Effects
6-chloro-5-fluoro-1H-indole-2-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that 6-chloro-5-fluoro-1H-indole-2-carboxylic acid can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to a variety of effects, such as improved mood, increased alertness, and improved cognitive function. In addition, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant effects.

Advantages and Limitations for Lab Experiments

6-chloro-5-fluoro-1H-indole-2-carboxylic acid has several advantages and limitations for laboratory experiments. One of the main advantages of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is its low cost and availability. In addition, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is relatively stable and can be stored for long periods of time without degradation. However, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is also sensitive to light and heat, and must be stored in a dark, cool place. Furthermore, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is a highly reactive compound, and must be handled with care.

Future Directions

There are several potential future directions for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid research. One potential direction is the development of new pharmaceuticals based on 6-chloro-5-fluoro-1H-indole-2-carboxylic acid. Another potential direction is the development of new compounds based on 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, such as indole derivatives, oxazolidinones, and imidazolones. Furthermore, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid could potentially be used to develop new MAO inhibitors, which could be used to treat various neurological disorders. Finally, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid could be studied further to better understand its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Synthesis Methods

6-chloro-5-fluoro-1H-indole-2-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 5-fluoro-2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium methoxide or potassium tert-butoxide. This reaction produces 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in good yields. Other methods of synthesis include the reaction of 5-fluoro-2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a catalyst, such as piperidine, or the reaction of 5-fluoro-2-chlorobenzaldehyde with ethyl chloroacetate in the presence of a catalyst, such as piperidine.

Scientific Research Applications

6-chloro-5-fluoro-1H-indole-2-carboxylic acid has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 6-chloro-5-fluoro-1H-indole-2-carboxylic acid has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticonvulsants. It has also been used in the synthesis of other compounds, such as indole derivatives, oxazolidinones, and imidazolones. In addition, 6-chloro-5-fluoro-1H-indole-2-carboxylic acid has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid involves the introduction of a chlorine and fluorine atom onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Indole", "Chlorine gas", "Fluorine gas", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Chlorination of indole with chlorine gas in the presence of sodium hydroxide in diethyl ether to yield 5-chloroindole.", "Step 2: Fluorination of 5-chloroindole with fluorine gas in the presence of ethanol to yield 6-chloro-5-fluoroindole.", "Step 3: Carboxylation of 6-chloro-5-fluoroindole with carbon dioxide in the presence of acetic acid and sodium acetate to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.", "Step 4: Purification of the product by recrystallization from ethanol and water.", "Step 5: Neutralization of the product with sodium bicarbonate and filtration to obtain the final product." ] }

CAS RN

169674-09-3

Product Name

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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